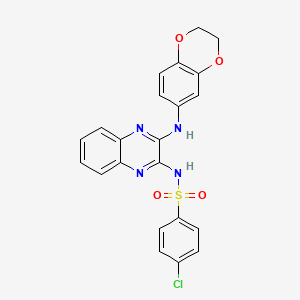
DQBS
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of DQBS involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
DQBS has been extensively studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis and Escherichia coli, making it a promising candidate for developing new antibacterial agents . Additionally, its unique structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.
Wirkmechanismus
The antibacterial activity of this compound is primarily due to its ability to inhibit folic acid synthesis in bacteria. It achieves this by restraining the folate synthetase enzyme, which is essential for the production of purines and, consequently, DNA synthesis in bacteria . This inhibition ultimately leads to the cessation of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to DQBS include other sulfonamide derivatives and benzodioxane-based compounds. For example, 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid is a related compound with similar structural features . the unique combination of the quinoxaline and benzodioxane moieties in this compound sets it apart from other compounds, providing it with distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
372087-80-4 |
|---|---|
Molekularformel |
C22H17ClN4O4S |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
4-chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17ClN4O4S/c23-14-5-8-16(9-6-14)32(28,29)27-22-21(25-17-3-1-2-4-18(17)26-22)24-15-7-10-19-20(13-15)31-12-11-30-19/h1-10,13H,11-12H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
WYBXZVJGRKCXPJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DQBS; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














